4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
描述
BenchChem offers high-quality 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-15-7-9-16(10-8-15)28(24,25)21-14-6-11-18-17(12-14)22(4)19(23)20(2,3)13-27-18/h6-12,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROLIAGBRIKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin moiety. Its molecular formula is , with a molecular weight of approximately 422.5 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.
The biological activity of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates. Additionally, the oxazepine ring enhances the compound's binding affinity and specificity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It can act on receptors that regulate cellular responses.
- Signal Transduction Interference : The compound may alter signaling pathways critical for cell function.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Inhibition of Gram-positive bacteria : The compound has been effective against strains such as Staphylococcus aureus.
- Broad-spectrum activity : It shows potential against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies indicate that 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide may possess anticancer properties:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
常见问题
Q. What are the optimal synthetic routes for 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Introduction of the ethoxy group via nucleophilic substitution or coupling reactions.
- Sulfonamide formation using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or DMAP as catalysts).
- Cyclization and oxidation steps to form the 4-oxo moiety in the oxazepine ring. Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical for yield enhancement .
Q. How can researchers characterize the structural integrity of this compound?
Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and ring conformations.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography or computational modeling (DFT) to resolve stereochemical ambiguities in the oxazepine ring .
Q. What preliminary biological screening methods are recommended for this compound?
Initial assays focus on:
- Enzyme inhibition studies (e.g., kinase or protease assays) due to the sulfonamide group’s known role in targeting active sites.
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assays) to evaluate anti-proliferative potential, as seen in structurally related benzoxazepines .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during sulfonamide coupling?
Strategies include:
- Design of Experiments (DOE) to assess interactions between variables (e.g., temperature, stoichiometry).
- In situ monitoring via HPLC or IR spectroscopy to track intermediate formation.
- Use of coupling agents like HATU or EDC·HCl to improve sulfonamide bond efficiency .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Advanced studies employ:
- Molecular docking simulations to predict binding modes with enzymes (e.g., carbonic anhydrase or tyrosine kinases).
- Isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics.
- Kinetic assays (e.g., stop-flow techniques) to resolve catalytic inhibition mechanisms .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Derivatization of the ethoxy group with polar substituents (e.g., hydroxyl or amine groups).
- Co-crystallization studies with cyclodextrins or PEG-based excipients to improve aqueous solubility.
- LogP optimization via substituent tuning guided by QSAR models .
Q. What analytical approaches resolve contradictions in spectral data for this compound?
Contradictions in NMR or IR spectra arise from:
- Tautomerism in the oxazepine ring’s keto-enol system.
- Dynamic stereochemistry due to restricted rotation in the sulfonamide group. Resolution methods:
- Variable-temperature NMR to detect tautomeric equilibria.
- NOESY/ROESY experiments to assign axial vs. equatorial substituents .
Q. How does this compound’s stability under physiological conditions impact its therapeutic potential?
Stability assessments include:
- Forced degradation studies (acid/base hydrolysis, oxidative stress) to identify labile sites.
- Metabolic profiling using liver microsomes or hepatocytes to detect CYP450-mediated oxidation of the ethoxy group.
- Plasma protein binding assays to evaluate bioavailability limitations .
Methodological Considerations
- Data Validation : Cross-reference spectral data with structurally analogous benzoxazepines to confirm assignments .
- Biological Replication : Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate target engagement .
- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for moisture-sensitive steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
